molecular formula C11H12ClNO B1295890 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 28668-58-8

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B1295890
CAS RN: 28668-58-8
M. Wt: 209.67 g/mol
InChI Key: CTCLPENRFAHENT-UHFFFAOYSA-N
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Description

The compound "2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities. These compounds have been extensively studied due to their promising antioxidant and anti-diabetic properties. The chloroquinoline derivatives, including similar compounds such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), have been synthesized and analyzed for their structural and molecular properties .

Synthesis Analysis

The synthesis of chloroquinoline derivatives like CPQE involves the chlorination of precursor molecules such as 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) using reagents like POCl3. This process effectively introduces the chloro group into the quinoline ring, resulting in the formation of the desired chloroquinoline compound . The synthesis of related compounds, such as 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone, also involves condensation reactions with appropriate hydrazides in the presence of catalytic amounts of concentrated HCl .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction studies have provided detailed insights into the crystal packing, which is stabilized by interactions like C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . Additionally, computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic properties, including the analysis of atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of chloroquinoline derivatives has been explored through computational studies, which include the evaluation of global chemical reactivity descriptors. These studies help in understanding the potential of these compounds to participate in various chemical reactions, which is crucial for their application as pharmacologically active agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been assessed through experimental and computational studies. The antioxidant activity of these compounds has been evaluated using methods like the DPPH assay, which showed a good percentage of inhibition, indicating their potential as antioxidants. Furthermore, their interaction with calf thymus DNA (CT-DNA) has been explored through fluorescence quenching studies, suggesting their ability to bind with DNA. Molecular docking analyses have also been performed to predict their pharmacological properties, including their potential as anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein . The prediction of ADMET properties has been carried out to compare these derivatives with standard drugs, providing insights into their drug-likeness and molecular properties related to absorption, distribution, metabolism, excretion, and toxicity .

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, safe handling practices should be followed to minimize risk.


Future Directions

Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and theoretical studies to predict its behavior.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.


properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLPENRFAHENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286493
Record name 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS RN

28668-58-8
Record name 28668-58-8
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Record name 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinolin (3) (2.00 g, 15.0 mmol) in dry CH2Cl2 (30 mL) at 0° C. was added chloroacetyl chloride (1.27 mL, 16.0 mmol) followed by drop wise addition of triethylamine (2.50 mL, 18.03 mmol). The reaction was stirred overnight under N2. The reaction mixture was then diluted with CH2Cl2 (50 mL), washed with 5% HCl (15 mL), H2O (2×15 mL) and brine. Dried over MgSO4, filtered and concentrated to give 3.05 g of 4. This crude material was used in subsequent reactions without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
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1.27 mL
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
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2.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (3, 2.00 g, 15.0 mmol) in dry CH2Cl2 (30 mL) at 0° C. was added chloroacetyl chloride (1.80 g, 16.0 mmol) followed by dropwise addition of Et3N (2.50 mL, 18.0 mmol). The reaction was stirred overnight under N2. The reaction mixture was diluted with CH2Cl2 (50 mL), washed with 5% HCl (15 mL), water (2×15 mL), and saturated NaCl (15 mL). Dried over MgSO4, filtered, and concentrated to give 3.05 g of 4. This crude material was used in subsequent reactions without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
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1.8 g
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30 mL
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2.5 mL
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50 mL
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